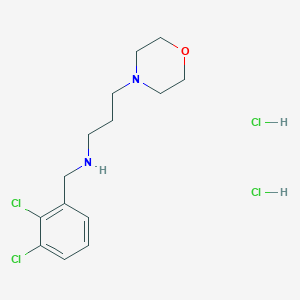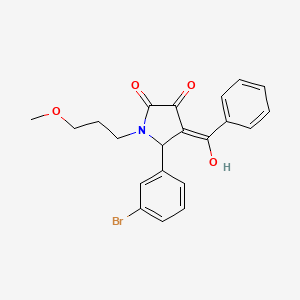![molecular formula C20H21N5O B5293628 2-[(4,6-dimethyl-2-quinazolinyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5293628.png)
2-[(4,6-dimethyl-2-quinazolinyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been determined to have many therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. According to a review, these synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can vary greatly depending on the specific compound. For example, the compound “4-pyrimidinol, 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-” has a molecular formula of C21H19N5O2 .Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives can also vary greatly. For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has become a powerful tool for the synthesis of quinazoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary greatly. For example, the compound “4-pyrimidinol, 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-” has an average mass of 373.408 Da .Applications De Recherche Scientifique
Cancer Research
GNF-Pf-3550 has shown potential in cancer research due to its biochemical properties that may affect cell proliferation and survival pathways. It could be used to study the inhibition of specific kinases involved in cancer cell growth . The compound’s efficacy in various cancer models, including glioblastoma and melanoma, can be evaluated to understand its therapeutic potential.
Infectious Disease Treatment
The compound has been studied for its role in treating infectious diseases, particularly malaria. GNF-Pf-3550 may affect the life cycle of Plasmodium falciparum, the parasite responsible for malaria, and could serve as a lead compound for developing new antimalarial drugs .
Immunology
In immunological studies, GNF-Pf-3550 could be used to modulate immune responses, potentially affecting the activity of cytokines and other immune signaling molecules. This application is crucial for understanding inflammatory processes and autoimmune diseases .
Biochemistry
Biochemically, GNF-Pf-3550 can be utilized to explore enzyme inhibition, receptor-ligand interactions, and signal transduction pathways. Its role in modulating biochemical pathways provides insights into the fundamental processes of cellular metabolism .
Molecular Biology
In molecular biology, GNF-Pf-3550’s applications include gene expression studies and the examination of protein function. It could be used to investigate the molecular mechanisms underlying drug resistance in parasites and the development of novel therapeutic strategies .
Pharmacology
Pharmacologically, GNF-Pf-3550 may serve as a prototype for drug development, helping to design compounds with improved efficacy and reduced toxicity. Its pharmacokinetic and pharmacodynamic properties can be studied to optimize drug delivery and action .
Orientations Futures
Given the significant biological activities of quinazoline derivatives, future research will likely continue to explore their potential applications in fields of biology, pesticides, and medicine . This could involve the synthesis of new quinazoline derivatives with different biological activities, as well as further investigation into their mechanisms of action.
Mécanisme D'action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
Without knowledge of the specific targets of GNF-Pf-3550, it is difficult to determine the exact biochemical pathways it affects. Given its potential antitumor activity , it may be involved in pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GNF-Pf-3550 are currently unknown. These properties would greatly impact the compound’s bioavailability and overall pharmacokinetics .
Result of Action
Based on its potential antitumor activity , it may induce cell cycle arrest, inhibit cell proliferation, or promote apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of GNF-Pf-3550 could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors affect gnf-pf-3550 are currently unknown .
Propriétés
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-11-5-6-15-13(7-11)12(2)22-19(23-15)25-18-21-10-14-16(24-18)8-20(3,4)9-17(14)26/h5-7,10H,8-9H2,1-4H3,(H,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBLTCQPIQYFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322556 | |
| Record name | 2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803631 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | |
CAS RN |
443322-33-6 | |
| Record name | 2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-(4-nitrophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5293545.png)
![N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5293548.png)
![1-(2-ethoxyphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5293553.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-6-ethyl-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5293558.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B5293574.png)
![3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-2-pyridinamine](/img/structure/B5293600.png)
![1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5293608.png)
![7-(3,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5293609.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5293611.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5293634.png)
![1'-[(3-methylquinoxalin-2-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5293638.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5293653.png)